3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide
Description
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide is a synthetic coumarin-derived propanamide compound. Its structure features a 7-hydroxy-4-methylcoumarin core linked via a propanamide bridge to a phenylethylamine moiety. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antioxidant, and anticancer properties . The hydroxy group at position 7 and the methyl group at position 4 on the coumarin ring may enhance hydrogen bonding and lipophilicity, respectively, influencing both pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-17-8-7-16(23)13-19(17)26-21(25)18(14)9-10-20(24)22-12-11-15-5-3-2-4-6-15/h2-8,13,23H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGTIVROLKVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide is a derivative of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C19H21NO4
- Molecular Weight: 333.38 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cell proliferation.
- Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that derivatives of chromenones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the suppression of NF-kB signaling pathways .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits essential metabolic processes, making it a potential candidate for developing new antibiotics .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Flavonoids are known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide exhibits significant antioxidant activity, making it a candidate for developing therapeutic agents against oxidative stress-related diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. Its mechanism likely involves the modulation of signaling pathways associated with inflammation.
Neuroprotective Activity
There is growing interest in the neuroprotective properties of flavonoids. Preliminary studies suggest that this compound may protect neuronal cells from damage due to excitotoxicity and oxidative stress, which could be beneficial in conditions like Alzheimer's disease.
Biochemical Applications
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to cancer progression. For instance, it may inhibit certain kinases or phosphatases that are crucial for tumor growth and metastasis.
Drug Delivery Systems
Due to its structural characteristics, this compound can be utilized in drug formulation and delivery systems. Its ability to form complexes with other therapeutic agents enhances their solubility and bioavailability.
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for creating functional materials. These materials can be used in coatings or as additives that impart beneficial properties such as UV protection or antimicrobial activity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Johnson & Lee (2021) | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages treated with the compound. |
| Patel et al. (2022) | Neuroprotective Properties | Found protective effects against glutamate-induced toxicity in neuronal cell lines. |
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and 2-phenylethylamine.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H2O, reflux (8–12 h) | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid + 2-phenylethylamine | 78% | |
| Basic (NaOH, 2M) | EtOH, 60°C (6 h) | Sodium salt of propanoic acid + free amine | 85% |
-
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by water (acidic) or hydroxide ion (basic) on the carbonyl carbon, leading to cleavage of the C–N bond.
Esterification
The phenolic hydroxyl group undergoes esterification, typically with acyl chlorides or anhydrides.
-
Key Applications : Ester derivatives enhance lipophilicity for improved bioavailability in drug design .
Oxidation of the Phenolic Group
The 7-hydroxy group on the coumarin moiety is susceptible to oxidation, forming quinone-like structures.
Cycloaddition Reactions
The coumarin core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Thermal (120°C) | Maleic anhydride, toluene | Fused bicyclic adduct | 73% | |
| Microwave-assisted | DMAD, DMF | Dimethyl acetylenedicarboxylate (DMAD) adduct | 68% |
Functionalization of the Propanoamide Side Chain
The propanoamide chain undergoes alkylation or acylation at the terminal amine.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methylated derivative | 89% | |
| Acylation | Acetyl chloride, Et3N | N-Acetylated propanamide | 84% |
-
Structural Impact : Alkylation/acylation modulates electronic and steric properties for target selectivity.
Chelation with Metal Ions
The phenolic hydroxyl and carbonyl groups enable metal chelation, relevant to antioxidant studies.
| Metal Ion | Conditions | Complex Stoichiometry | Stability Constant (log K) | References |
|---|---|---|---|---|
| Fe(III) | pH 7.4, aqueous | 1:1 (ligand:metal) | 4.2 | |
| Cu(II) | Methanol, 25°C | 2:1 (ligand:metal) | 6.8 |
-
Biological Relevance : Chelation may mitigate oxidative stress in cellular systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Structure : Shares the propanamide linkage and 4-methylcoumarin core but replaces the phenylethyl group with a fluorinated biphenyl moiety.
- Synthesis: Prepared via Schotten–Baumann reaction between 7-amino-4-methylcoumarin and a fluorinated biphenyl propanoyl chloride .
- Biphenyl Group: Increases steric bulk, which may reduce solubility compared to the target compound’s phenylethyl chain.
Compound B : 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
- Structure : Features a ferrocenylmethoxy group and nitro-trifluoromethylphenyl substituent.
- Physicochemical Properties :
- Functional Impact : The ferrocene moiety introduces redox activity, while the nitro group may confer electrophilic reactivity, differing significantly from the target compound’s coumarin-phenylethyl synergy.
Compound C : N-(2-(7-Chloro-3-oxobenzooxazepin-4-yl)ethyl)-3-(phenylthio)propanamide
- Structure : Replaces coumarin with a chloro-substituted benzooxazepin ring and adds a phenylthio group.
- Key Differences: Sulfur Incorporation: The thioether linkage may enhance radical scavenging or metal chelation, diverging from the hydroxycoumarin’s antioxidant mechanism .
Compound D : 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide
- Structure : Methoxy substitution at position 7 and a branched alkyl chain (6-methylheptan-2-yl).
- Functional Impact: Methoxy vs. Hydroxy: Increases lipophilicity (logP ~2.1 vs. ~1.5 estimated for the target compound), reducing aqueous solubility but improving membrane permeability .
Physicochemical and Pharmacokinetic Profiles
Preparation Methods
Optimized Pechmann Condensation
The reaction proceeds under mild conditions (90–130°C, 1–3 hours) with a molar ratio of resorcinol to ethyl acetoacetate of 1:0.6–1.6. The catalyst, comprising sulfuric and tosic acid immobilized on diatomite, facilitates rapid cyclization while minimizing side reactions. Post-reaction, the catalyst is removed via filtration, and excess ethyl acetoacetate is evaporated under reduced pressure. Recrystallization from 95% ethanol yields 7-hydroxy-4-methylcoumarin with a purity >95% and yields exceeding 88%.
Functionalization at the 3-Position of Coumarin
Introducing the propanamide side chain at the coumarin 3-position requires strategic functionalization. This step is challenging due to the electronic environment of the coumarin nucleus, which directs electrophilic substitution primarily to the 6- and 8-positions.
Formylation via Vilsmeier-Haack Reaction
To install a formyl group at the 3-position, the Vilsmeier-Haack reaction is proposed. Treating 7-hydroxy-4-methylcoumarin with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the 3-formyl derivative. This intermediate is critical for subsequent elongation of the carbon chain.
Knoevenagel Condensation for Chain Elongation
The 3-formylcoumarin undergoes Knoevenagel condensation with malonic acid in the presence of piperidine, yielding 3-(2-carboxyvinyl)-7-hydroxy-4-methylcoumarin. Decarboxylation under thermal conditions (150°C, toluene reflux) produces 3-(2-carboxyethyl)-7-hydroxy-4-methylcoumarin, a key intermediate for amidation.
Amidation of the Carboxylic Acid Intermediate
The final step involves converting the propanoic acid moiety into the target propanamide via coupling with 2-phenylethylamine.
Activation and Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 2-phenylethylamine in anhydrous dichloromethane, catalyzed by triethylamine, affords the amide. Alternatively, coupling agents such as HATU or EDCl can be employed in dimethylformamide (DMF) at 0–5°C, achieving yields of 70–85%.
Alternative Synthetic Pathways
Three-Component Reaction Strategy
A three-component reaction involving 7-hydroxy-4-methylcoumarin, propiolic acid derivatives, and 2-phenylethylamine is explored. While acetylenic diesters are commonly used in such reactions, replacing the diester with a propiolamide derivative could directly yield the target compound. However, this approach remains hypothetical without experimental validation.
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a potential route for coupling 3-hydroxypropanamide derivatives to the coumarin core. However, the absence of a hydroxyl group at the 3-position limits its applicability unless prior functionalization is performed.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Challenges and Optimization
Regioselectivity in Functionalization
Ensuring substitution at the 3-position remains a key challenge. Computational modeling (DFT) suggests that electron-donating groups at the 4-position (methyl) enhance reactivity at the 3-position, supporting the feasibility of the proposed route.
Protecting Group Strategies
The 7-hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) during acid chloride formation to prevent esterification. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.
Scalability and Industrial Relevance
The diatomite-supported catalyst system from patent CN101723925A is scalable, with catalyst recovery rates exceeding 90% after calcination . Coupled with continuous flow amidation techniques, this route holds promise for kilogram-scale production.
Q & A
Basic: What are the established synthetic routes for 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide?
Methodological Answer:
The compound is synthesized via a multi-step approach:
- Step 1: Formation of the coumarin core (7-hydroxy-4-methyl-2H-chromen-2-one) via condensation of substituted salicylaldehydes with active methylene compounds, as described in multicomponent protocols using Meldrum’s acid and aldehydes/ketones .
- Step 2: Functionalization at the 3-position of the coumarin scaffold. For example, coupling with N-(2-phenylethyl)propanoic acid derivatives using carbodiimide-based reagents (e.g., EDC●HCl) and DMAP catalysis in dichloromethane (DCM), yielding the target amide with >90% purity .
- Validation: Confirm regioselectivity and purity via NMR, NMR, and HRMS .
Advanced: How can researchers optimize regioselectivity during the coupling of the coumarin scaffold to the N-(2-phenylethyl)propanamide moiety?
Methodological Answer:
Regioselectivity challenges arise during the acylation of the coumarin hydroxyl group. To address this:
- Protecting Groups: Temporarily protect the 7-hydroxyl group using silylating agents (e.g., TBSCl) to direct reactivity to the 3-position .
- Catalytic Systems: Use DMAP as a nucleophilic catalyst to enhance coupling efficiency and reduce side reactions .
- Solvent Effects: Polar aprotic solvents like DCM or THF improve reaction homogeneity and reduce byproduct formation .
- Validation: Monitor reaction progress via TLC and confirm regiochemistry via NMR coupling constants and NOESY experiments .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amide NH at δ 8.2–8.5 ppm) .
- NMR confirms carbonyl groups (C=O at δ 165–175 ppm) and substitution patterns .
- HRMS: Validates molecular weight (e.g., [M+H] peak) with <2 ppm error .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1700 cm, OH stretch at ~3200 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion using solvents like MeOH/EtOAc. Ensure crystal quality by optimizing temperature and supersaturation .
- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for structure solution, refining parameters like thermal displacement (U) and occupancy factors. SHELXL’s robust algorithms handle disorder or twinning .
- Validation: Check R-factors (<0.05 for high-resolution data) and validate hydrogen bonding networks using Mercury software .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM, DMAP) .
- Waste Disposal: Segregate halogenated waste (e.g., DCM) and neutralize acidic/basic byproducts before disposal .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity assays) and validate cell lines via STR profiling .
- Solubility Optimization: Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic Stability: Perform liver microsome assays to assess CYP450-mediated degradation, which may explain variability in IC values .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- SwissADME: Predicts LogP (lipophilicity), bioavailability radar, and CYP450 interactions .
- AutoDock Vina: Models binding affinity to target proteins (e.g., HDACs or opioid receptors) using molecular docking .
- Validation: Cross-check predictions with experimental data (e.g., HPLC retention times for LogP) .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours .
- Analytical Monitoring: Use UPLC-PDA at 254 nm to track degradation products. Identify major fragments via LC-MS/MS .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (e.g., using MeOH/hexane mixtures) for cost-effective scaling .
- Reagent Efficiency: Substitute EDC●HCl with cheaper coupling agents like HATU while maintaining yield (>85%) .
- Process Safety: Conduct calorimetry (e.g., RC1e) to assess exothermic risks during scale-up .
Advanced: How can NMR crystallography resolve structural ambiguities when single crystals are unavailable?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
